molecular formula C11H16ClNO4S B273132 5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

Cat. No. B273132
M. Wt: 293.77 g/mol
InChI Key: SGKNYPCJUINLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, also known as CEHMS, is a sulfonamide compound that has been extensively studied for its potential use in various scientific applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Scientific Research Applications

5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide has been studied for its potential use in various scientific applications, including as a carbonic anhydrase inhibitor, antibacterial agent, and antitumor agent. As a carbonic anhydrase inhibitor, 5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase II and IX, which are enzymes involved in the regulation of pH in various tissues. As an antibacterial agent, 5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. As an antitumor agent, 5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is not well understood. However, it has been suggested that 5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide may inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. Additionally, 5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide may inhibit the growth of bacteria and cancer cells by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase activity, inhibition of bacterial growth, and inhibition of cancer cell growth. Additionally, 5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide has been shown to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide has several advantages for lab experiments, including its low toxicity, ease of synthesis, and potential use in various scientific applications. However, 5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide has some limitations, including its low solubility in water and its relatively low yield using current synthesis methods.

Future Directions

Future research on 5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide could focus on improving the synthesis method to increase the yield and solubility of the compound. Additionally, further studies could investigate the mechanism of action of 5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide and its potential use in other scientific applications, such as as a therapeutic agent for diseases involving carbonic anhydrase dysregulation. Overall, 5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide has the potential to be a valuable tool in scientific research and warrants further investigation.

Synthesis Methods

5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide can be synthesized using various methods, including the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with 2-aminoethanol in the presence of a base. Another method involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with 2-aminoethanol in the presence of a phase transfer catalyst. The yield of 5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide using these methods is around 50-60%.

properties

Product Name

5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

Molecular Formula

C11H16ClNO4S

Molecular Weight

293.77 g/mol

IUPAC Name

5-chloro-2-ethoxy-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H16ClNO4S/c1-3-17-10-6-8(2)9(12)7-11(10)18(15,16)13-4-5-14/h6-7,13-14H,3-5H2,1-2H3

InChI Key

SGKNYPCJUINLJM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCO

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCO

Origin of Product

United States

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